2-溴-1-(6-溴吡啶-2-基)乙酮

描述

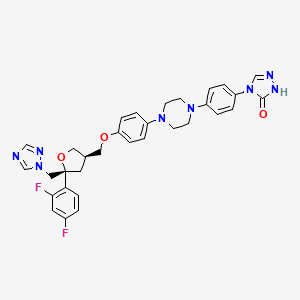

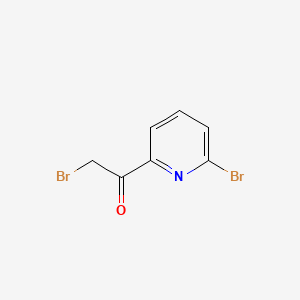

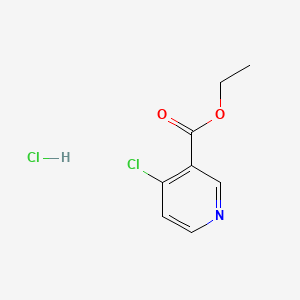

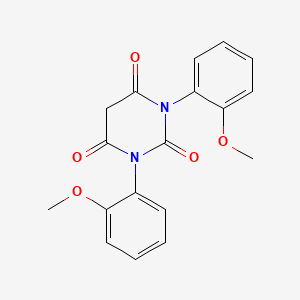

“2-Bromo-1-(6-bromopyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H5Br2NO . It has a molecular weight of 278.93 . The compound appears as a yellow solid .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(6-bromopyridin-2-yl)ethanone” consists of a pyridine ring attached to an ethanone group with bromine atoms at the 2nd position of the ethanone and the 6th position of the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(6-bromopyridin-2-yl)ethanone” are not fully detailed in the available sources. It is known to be a yellow solid , but other properties such as density, boiling point, and melting point are not specified .科学研究应用

溴化阻燃剂

一项重要的综述总结了室内空气、灰尘、消费品和食品中新型溴化阻燃剂 (NBFR) 的出现。它强调了 NBFR 的日益广泛的应用,并呼吁对它们的出现、环境归宿和毒性进行更多研究。这篇综述报告了优化分析方法以包括所有 NBFR 的必要性,以及对室内环境、排放源和潜在浸出的进一步研究。经常报道特定 NBFR 的高浓度,包括 2-乙基己基 2,3,4,5-四溴苯甲酸酯 (EH-TBB) 和十溴二苯基乙烷 (DBDPE),引发了人们对其环境影响的担忧 (Zuiderveen、Slootweg 和 de Boer,2020)。

溴化化合物的环境毒理学

对 2,4,6-三溴苯酚(一种广泛生产的溴化苯酚)的综述涵盖了其在环境中的浓度、毒代动力学和毒力学。它指出了 2,4,6-三溴苯酚在环境中的普遍存在,因为它有多种来源,包括作为溴化阻燃剂合成中的中间体和一些水生生物的天然产物。强调需要对其环境影响和健康风险进行更多研究 (Koch 和 Sures,2018)。

溴联苯化合物的合成

报道了一种用于制造氟布洛芬的关键中间体 2-氟-4-溴联苯的实用合成方法。本研究解决了易于执行的合成方法的缺失问题,并提出了一种实用的中试规模方法,突出了此类溴化化合物在制药中的相关性 (Qiu 等,2009)。

生物生产的二醇的下游处理

关于从发酵液中回收和纯化 1,3-丙二醇和 2,3-丁二醇的综述讨论了在微生物生产中分离这些二醇时产生的巨大成本。它强调了在产率、纯度和能耗方面改进方法的必要性,强调了溴化中间体在这些化学品生产中的工业和制药应用 (Xiu 和 Zeng,2008)。

安全和危害

属性

IUPAC Name |

2-bromo-1-(6-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXDYQVZPQXUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695946 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(6-bromopyridin-2-yl)ethanone | |

CAS RN |

142978-11-8 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)